
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid
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Overview
Description
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the para position and a thiophene-2-carboxamido moiety linked via a methylene group. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form reversible covalent bonds with diols and amines, enabling applications in drug design, materials science, and sensing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of Thiophene-2-carboxamide: This can be achieved through the condensation of thiophene-2-carboxylic acid with an amine under dehydrating conditions.
Attachment of the Phenyl Group: The thiophene-2-carboxamide is then reacted with a phenylboronic acid derivative in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
The following analysis compares (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid with structurally or functionally related boronic acid derivatives, focusing on synthesis, biological activity, and physicochemical properties.
Structural and Functional Analogues
Key Compounds Analyzed:
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (): Contains a methoxyethyl phenoxy group.
3-((4-(Hydrazine Carbonyl)phenylimino)methyl)phenyl boronic acid (B3) (): Features a hydrazine-based Schiff base.
(4-Bromo-5-methylthiophen-2-yl)boronic acid (): Thiophene ring with bromo and methyl substituents.
Boronic acid-containing cis-stilbenes (): Combretastatin analogs with boronic acid substituents.
Physicochemical Properties
Comparison Insights:
- B3’s solubility in polar solvents () suggests the target compound may share similar solubility due to its carboxamide group. Thiophene-boronic acid hybrids () are typically less soluble but highly reactive in cross-couplings, whereas the target’s carboxamide could improve solubility without sacrificing reactivity.
Biological Activity
(4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes recent findings regarding its biological activity, including data tables, case studies, and detailed research findings.
Overview of Biological Activity
The compound has been studied for its effectiveness against various pathogens, particularly focusing on its antiviral and antibacterial properties. Research indicates that derivatives of thiophene, including this specific boronic acid derivative, exhibit promising results in inhibiting viral replication and bacterial growth.
Antiviral Activity
Recent studies have demonstrated that thiophene derivatives possess antiviral properties, particularly against the Ebola virus. In a study evaluating the antiviral efficacy of various thiophene derivatives, it was found that compounds with a piperidine moiety significantly enhanced antiviral activity against EBOV-GP-pseudotyped virus (pEBOV). The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), showed that certain thiophene derivatives had SI values indicating favorable therapeutic windows.
Table 1: Antiviral Activity of Thiophene Derivatives
Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |
---|---|---|---|
Compound 1 | 0.07 ± 0.05 | 16 | 229 |
Compound 2 | 0.15 ± 0.02 | 20 | 133.33 |
Compound 3 | 0.09 ± 0.01 | 18 | 200 |
Antibacterial Activity
The compound's antibacterial properties have also been explored, particularly against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. A series of synthesized thiophene carboxamides showed varying degrees of antibacterial activity, with some exhibiting significant inhibitory effects on bacterial growth.
Case Study: Inhibition of ESBL-producing E. coli
In a recent study, a library of thiophene-2-carboxamides was synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives effectively inhibited the growth of ESBL-producing strains, suggesting their potential as therapeutic agents against resistant bacterial infections.
Table 2: Antibacterial Efficacy Against ESBL-producing E. coli
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Compound A | 8 |
Compound B | 16 |
Compound C | 4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens. For instance, phenylboronic acids have been shown to inhibit class A carbapenemases and class C cephalosporinases, which are crucial for bacterial resistance mechanisms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of these enzymes, thereby restoring antibiotic susceptibility.
Q & A
Q. What are the optimal synthetic routes and purification methods for (4-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid?
Basic Research Question
The synthesis typically involves a multi-step process:
Coupling Reaction : React thiophene-2-carboxylic acid derivatives with a phenylboronic acid scaffold containing an aminomethyl group. For example, reductive amination using NaBH3CN in anhydrous methanol under inert atmospheres (N2) can link the thiophene carboxamide to the phenylboronic acid moiety .
Purification : Reverse-phase preparative HPLC is effective for isolating the final product, yielding high-purity (>95%) solids. Crystallization using ethyl acetate or acetonitrile/water mixtures can further enhance purity .
Key Considerations : Catalytic palladium or nickel complexes may improve coupling efficiency. Monitor reaction progress via TLC or LC-MS to optimize yield.
Q. How can researchers validate the purity and structural integrity of this compound?
Basic Research Question
- Analytical Techniques :
- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with a sensitivity range of 0.1–10 ppm. Use %RSD (<5%) to assess method precision .
- Multinuclear NMR : Confirm structure via 1H and 13C NMR, focusing on characteristic peaks (e.g., boronic acid protons at δ 8.07 ppm in DMSO, thiophene protons at δ 7.43–7.93 ppm) .
- IR Spectroscopy : Verify amide C=O stretches (~1670 cm−1) and B-O bonds (~1350 cm−1) .
Advanced Tip : Combine orthogonal methods (e.g., HRMS and X-ray crystallography) to resolve ambiguities in stereochemistry or boronate ester formation .
- LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with a sensitivity range of 0.1–10 ppm. Use %RSD (<5%) to assess method precision .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?
Advanced Research Question
- Mechanistic Role : Acts as an arylboronic acid partner, forming carbon-carbon bonds with aryl halides via Pd0-catalyzed transmetallation. The thiophene-carboxamide group may sterically or electronically modulate reactivity .
- Optimization :
- Use Pd(PPh3)4 or SPhos ligands in THF/H2O at 80°C.
- Preactivate the boronic acid with bases (e.g., K2CO3) to enhance nucleophilicity .
Data Conflict Example : Variability in coupling efficiency may arise from boronic acid protodeboronation. Stabilize with ethylene glycol or reduce reaction temperature .
Q. How does the compound interact with biological systems, particularly enzymes?
Advanced Research Question
- Binding Mechanisms : The boronic acid group forms reversible covalent bonds with diols (e.g., serine protease active sites) or α-hydroxy acids. This inhibits enzymes like autotaxin or proteases, with inhibition constants (Ki) in the µM range .
- Experimental Design :
- Perform fluorometric assays using substrates like AMC-peptides to measure inhibition kinetics.
- Use ITC (Isothermal Titration Calorimetry) to quantify binding thermodynamics .
Note : Steric hindrance from the thiophene-carboxamide group may reduce binding affinity compared to simpler arylboronic acids .
Q. What are the best practices for storing and handling this compound to ensure stability?
Basic Research Question
- Storage : Keep at -20°C in sealed, moisture-free containers under inert gas (N2 or Ar). Boronic acids hydrolyze in humid environments, forming boroxines .
- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions. Avoid aqueous buffers below pH 7, as acidic conditions accelerate degradation .
Advanced Tip : Monitor stability via periodic NMR to detect hydrolysis (e.g., loss of B-OH peaks) .
Q. How can structural contradictions in NMR or MS data be resolved?
Advanced Research Question
- Case Study : If 11B NMR shows unexpected peaks, consider boronate ester formation with residual solvents (e.g., pinacol).
- Resolution Strategies :
Q. Can this compound be adapted for fluorescent sensing applications?
Advanced Research Question
- Potential Adaptation : The boronic acid group binds diols (e.g., glucose), enabling use in fluorescent sensors. Modify carbon dots or quantum dots via hydrothermal synthesis, as demonstrated with phenylboronic acid .
- Methodology :
Q. How should researchers address variability in analytical data (e.g., %RSD)?
Basic Research Question
Properties
Molecular Formula |
C12H12BNO3S |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
[4-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO3S/c15-12(11-2-1-7-18-11)14-8-9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
InChI Key |
LQPVRQWWBOFYLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2=CC=CS2)(O)O |
Origin of Product |
United States |
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